molecular formula C19H19BrClN3O5S B2557557 N1-((3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-chlorobenzyl)oxalamide CAS No. 868981-14-0

N1-((3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-chlorobenzyl)oxalamide

Cat. No.: B2557557
CAS No.: 868981-14-0
M. Wt: 516.79
InChI Key: SHQYNTGNHYGWNL-UHFFFAOYSA-N
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Description

N1-((3-((4-Bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-chlorobenzyl)oxalamide is a synthetic oxazolidinone derivative supplied for research purposes. This compound is of significant interest in medicinal chemistry and antibacterial research, as oxazolidinones are a class of synthetic antibacterial agents known for their unique mechanism of action . They are particularly valuable for investigating treatments against multi-drug resistant Gram-positive pathogens, such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci . The mechanism of action for this class of compounds involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit, thereby interfering with the formation of the initiation complex at the peptidyl transferase center . The specific molecular structure of this compound, which features a 4-bromophenylsulfonyl group and a 2-chlorobenzyl moiety, is designed to explore structure-activity relationships and optimize antibacterial potency. With a molecular formula of C19H19BrClN3O5S and a molecular weight of 516.8 g/mol, it is characterized as a key intermediate or target molecule in the development of novel therapeutic agents . This product is intended for non-human research applications only and is not for diagnostic or therapeutic use. Researchers can utilize this compound in biochemical assays, antimicrobial susceptibility testing, and mechanistic studies to advance the development of new anti-infectives.

Properties

IUPAC Name

N-[[3-(4-bromophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N'-[(2-chlorophenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19BrClN3O5S/c20-14-5-7-15(8-6-14)30(27,28)24-9-10-29-17(24)12-23-19(26)18(25)22-11-13-3-1-2-4-16(13)21/h1-8,17H,9-12H2,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHQYNTGNHYGWNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(N1S(=O)(=O)C2=CC=C(C=C2)Br)CNC(=O)C(=O)NCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19BrClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-((3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-chlorobenzyl)oxalamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features the following characteristics:

  • Molecular Formula : C18H25BrN4O6S
  • Molecular Weight : 505.4 g/mol
  • Functional Groups : Oxazolidinone, oxalamide, and sulfonyl groups.

The structural arrangement contributes to its biological activity, particularly through interactions with specific molecular targets such as enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to interact with various proteins:

  • Hydrogen Bonding : The oxazolidinone ring can form hydrogen bonds with active site residues of target proteins.
  • Hydrophobic Interactions : The bromophenyl sulfonyl group engages in hydrophobic interactions, modulating the activity of target proteins.

These interactions can lead to therapeutic effects, such as anti-inflammatory and analgesic activities.

Analgesic and Anti-inflammatory Effects

Research has indicated that compounds similar to this compound exhibit significant analgesic and anti-inflammatory properties. For instance, a study on oxazolones revealed their potential in inhibiting cyclooxygenase enzymes (COX), which are key players in pain and inflammation pathways. Some derivatives showed IC50 values lower than that of celecoxib, a standard anti-inflammatory drug .

Toxicity Studies

Acute toxicity assessments have been conducted on similar compounds, demonstrating low toxicity profiles. For example, in studies involving new oxazolones, no lethal effects were observed in mice subjected to acute oral toxicity tests. Histopathological examinations of preserved organs did not indicate any significant inflammatory or cytotoxic processes .

Case Study 1: Analgesic Activity Evaluation

A series of synthesized oxazolones were evaluated for their analgesic activity using the writhing test and hot plate test. The results indicated substantial analgesic effects, with some compounds exhibiting better performance than traditional analgesics. Molecular docking simulations further supported these findings by predicting strong binding affinities to pain-related targets .

Case Study 2: Anti-inflammatory Activity

In another study focusing on the anti-inflammatory properties of oxazolones, several derivatives were synthesized and tested for COX inhibition. The results demonstrated that certain compounds had IC50 values significantly lower than celecoxib, indicating their potential as effective anti-inflammatory agents.

Summary Table of Biological Activities

Activity Observation Reference
Analgesic ActivitySignificant effects in writhing and hot plate tests
Anti-inflammatoryCOX inhibition with lower IC50 than celecoxib
ToxicityLow toxicity observed in acute studies

Comparison with Similar Compounds

Structural Analogues in Antiviral Research

describes oxalamides with 4-chlorophenyl and thiazolyl substituents (e.g., compounds 13–15 ). These compounds exhibit antiviral activity targeting HIV entry. Key differences include:

Compound Key Substituents Biological Activity LC-MS (M+H+) Yield
Target compound 4-BrPhSO₂-oxazolidine, 2-Cl-benzyl Not reported N/A N/A
Compound 13 () Acetylpiperidinyl, 4-CH₃-thiazolyl HIV entry inhibition 479.12 36%
Compound 15 () Pyrrolidinyl, 5-(2-hydroxyethyl)-thiazolyl HIV entry inhibition 423.27 53%

Key Observations :

  • The target’s sulfonyl group may enhance solubility compared to the acetylpiperidine/thiazole motifs in compound 13.
  • Halogenated aryl groups (e.g., 2-Cl-benzyl vs. 4-Cl-phenyl) could alter steric hindrance at binding sites .

Flavoring Agents and Metabolic Stability

, and 11 highlight oxalamides like S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide), a potent umami agonist. Comparisons include:

Compound Substituents Application Metabolic Stability NOEL (mg/kg/day)
Target compound 4-BrPhSO₂-oxazolidine, 2-Cl-benzyl Unknown Unreported N/A
S336 () 2,4-Dimethoxybenzyl, pyridin-2-yl-ethyl Flavoring agent (umami) Rapid metabolism in hepatocytes 100

Key Observations :

  • The 2-chlorobenzyl group could increase lipophilicity, affecting bioavailability relative to S336’s polar pyridinyl moiety .

Adamantyl-Based Oxalamides ()

Adamantyl-substituted oxalamides (e.g., N1-(Adamant-2-yl)-N2-(4-chlorobenzyloxy)oxalamide ) exhibit high melting points (>210°C) and >90% purity. Comparisons:

Compound Substituents Melting Point Purity
Target compound 4-BrPhSO₂-oxazolidine, 2-Cl-benzyl Unreported N/A
Compound 10 () Adamant-2-yl, 4-Cl-benzyloxy >210°C >90%

Key Observations :

  • The adamantyl group introduces significant steric bulk, which may hinder binding in certain targets compared to the target compound’s oxazolidine-sulfonyl group.
  • The target’s sulfonyl-oxazolidine moiety could improve crystallinity, analogous to adamantyl-based compounds .

Substituted Aryl Oxalamides ()

Compounds 16–18 () feature methoxyphenethyl and fluorophenyl groups. For example:

Compound Substituents Yield Dimer Content
Target compound 4-BrPhSO₂-oxazolidine, 2-Cl-benzyl N/A N/A
Compound 16 () 4-Hydroxybenzoylphenyl, 4-methoxyphenethyl N/A 23% dimer

Key Observations :

  • The 2-chlorobenzyl group in the target may reduce dimerization risks compared to compound 16’s hydroxybenzoyl group.
  • Electron-withdrawing substituents (Br, Cl) could enhance stability during synthesis .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N1-((3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-chlorobenzyl)oxalamide?

  • Methodology : The compound can be synthesized via a multi-step protocol involving sulfonylation and oxazolidinone ring formation. For example:

  • React 4-bromobenzenesulfonyl chloride with an oxazolidinone precursor under cooled conditions (10°C) in 1,4-dioxane, followed by coupling with 2-chlorobenzylamine using triethylamine as a base .
  • Purification via recrystallization (e.g., chloroform) or column chromatography is critical to isolate high-purity product .
    • Key Considerations : Monitor reaction progress via TLC, and optimize stoichiometric ratios (e.g., triethylamine as a proton scavenger) to suppress side reactions like over-sulfonylation .

Q. How can the structure of this compound be confirmed using spectroscopic techniques?

  • Methodology :

  • IR Spectroscopy : Identify characteristic peaks for sulfonyl (S=O, ~1350–1150 cm⁻¹), oxazolidinone (C=O, ~1750 cm⁻¹), and amide (N-H, ~3300 cm⁻¹) groups .
  • ¹H/¹³C-NMR : Assign signals for aromatic protons (δ 7.2–7.8 ppm for bromophenyl and chlorobenzyl groups), methylene bridges (δ 3.5–4.5 ppm), and oxazolidinone carbons (C=O at ~165 ppm) .
    • Validation : Compare spectral data with structurally analogous compounds, such as N1,N2-bis(oxazolidinone) derivatives .

Q. What preliminary biological activities have been reported for related oxazolidinone-sulfonamide hybrids?

  • Findings :

  • Compounds with sulfonamide-oxazolidinone scaffolds exhibit antimicrobial activity against Gram-positive bacteria (e.g., Staphylococcus aureus) due to ribosomal binding inhibition .
  • Antitumor potential is linked to sulfonamide-mediated carbonic anhydrase IX inhibition, observed in analogs like N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(methylsulfanyl)benzamide .

Advanced Research Questions

Q. How do substituents (e.g., 4-bromo vs. 4-chloro) on the sulfonyl group affect bioactivity?

  • Experimental Design :

  • Synthesize analogs with halogen substitutions (Br, Cl, F) and test against bacterial strains or cancer cell lines.
  • Example : Replace 4-bromophenyl with 4-chlorophenyl and compare MIC values (minimum inhibitory concentration) .
    • Data Analysis : Use SAR (Structure-Activity Relationship) models to correlate electronic effects (e.g., Br’s higher electronegativity) with enhanced membrane permeability .

Q. What computational methods are suitable for predicting the binding affinity of this compound with biological targets?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to simulate interactions with bacterial ribosomes (PDB: 4WLC) or carbonic anhydrase IX (PDB: 3IAI) .
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to study electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
    • Validation : Compare predicted binding scores with experimental IC₅₀ values from enzyme inhibition assays .

Q. How can contradictions in spectral or crystallographic data be resolved?

  • Case Study : If ¹H-NMR shows unexpected splitting for methylene protons, consider:

  • Dynamic Effects : Rotameric interconversion of the oxazolidinone ring at room temperature .
  • Impurity Analysis : Use HPLC-MS to detect byproducts from incomplete sulfonylation .
    • Advanced Techniques : Single-crystal X-ray diffraction to unambiguously confirm stereochemistry .

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